5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide
Overview
Description
5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furamides. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features a bromophenyl group and a methoxy-nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the methoxy-nitrophenyl group: This could be done through a nitration reaction followed by methoxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or inducing specific biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-(4-methoxy-3-nitrophenyl)-2-furamide: Similar structure with a chlorine atom instead of bromine.
5-(4-bromophenyl)-N-(4-hydroxy-3-nitrophenyl)-2-furamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide lies in its specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of both bromine and methoxy-nitrophenyl groups may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5/c1-25-16-7-6-13(10-14(16)21(23)24)20-18(22)17-9-8-15(26-17)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJSZLMDSAQGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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